molecular formula C21H23FN4O B2390795 7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415501-13-0

7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No.: B2390795
CAS No.: 2415501-13-0
M. Wt: 366.44
InChI Key: NQDWKWIVFBANPV-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a fluorine atom at the 7th position, and a piperidine ring attached to a pyridine moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom at the 7th position can be introduced using electrophilic fluorination reagents such as Selectfluor®.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Formation of the Pyridine Moiety: The pyridine moiety can be attached via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate palladium catalysts and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinazolinone core or the pyridine moiety using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and other substituents can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Electrophilic fluorination reagents like Selectfluor®, nucleophiles such as amines or thiols, and palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidone derivatives, while reduction of the quinazolinone core can produce dihydroquinazolinone compounds.

Scientific Research Applications

7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes and interactions due to its unique structural features.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-1-isopropyl-3-methyl-8-(6-(3-(piperidin-1-yl)propoxy)pyridin-3-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one: This compound shares a similar quinazolinone core and fluorine substitution but differs in the attached functional groups.

    2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Another compound with a piperidine and pyridine moiety, but with an indole core instead of quinazolinone.

Uniqueness

The uniqueness of 7-Fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one lies in its specific combination of functional groups and structural features, which confer distinct biological and chemical properties. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile compound in scientific research.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-15-24-20-12-18(22)2-3-19(20)21(27)26(15)14-17-6-10-25(11-7-17)13-16-4-8-23-9-5-16/h2-5,8-9,12,17H,6-7,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDWKWIVFBANPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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